Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting with a suitable precursor, such as 2-acetylthiophene, the thiophene ring is constructed through cyclization reactions.
Introduction of the carboxylate group: The carboxylate group is introduced via esterification reactions, often using ethyl chloroformate in the presence of a base like triethylamine.
Amination: The amino group is introduced through nucleophilic substitution reactions, typically using ammonia or an amine derivative.
Carbamoylation: The benzyl(methyl)carbamoyl group is added through carbamoylation reactions, using reagents like benzyl isocyanate and methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the benzyl(methyl)carbamoyl group, resulting in different biological activities.
Methyl 2-amino-5-(methylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the presence of the benzyl(methyl)carbamoyl group, which enhances its biological activity and potential as a drug candidate. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-17(21)13-11(2)14(23-15(13)18)16(20)19(3)10-12-8-6-5-7-9-12/h5-9H,4,10,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMKVEMHZSMESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.